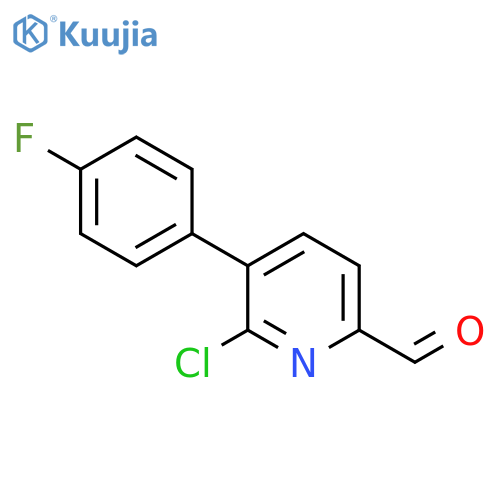

Cas no 1227565-01-6 (6-Chloro-5-(4-fluorophenyl)picolinaldehyde)

6-Chloro-5-(4-fluorophenyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-chloro-5-(4-fluorophenyl)picolinaldehyde

- 6-Chloro-5-(4-fluorophenyl)picolinaldehyde

-

- インチ: 1S/C12H7ClFNO/c13-12-11(6-5-10(7-16)15-12)8-1-3-9(14)4-2-8/h1-7H

- InChIKey: KYJPIIOEKIHKQX-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=O)N=1)C1C=CC(=CC=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 3.3

6-Chloro-5-(4-fluorophenyl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029001759-250mg |

6-Chloro-5-(4-fluorophenyl)picolinaldehyde |

1227565-01-6 | 95% | 250mg |

$1048.60 | 2023-09-03 | |

| Alichem | A029001759-500mg |

6-Chloro-5-(4-fluorophenyl)picolinaldehyde |

1227565-01-6 | 95% | 500mg |

$1668.15 | 2023-09-03 | |

| Alichem | A029001759-1g |

6-Chloro-5-(4-fluorophenyl)picolinaldehyde |

1227565-01-6 | 95% | 1g |

$3068.70 | 2023-09-03 |

6-Chloro-5-(4-fluorophenyl)picolinaldehyde 関連文献

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

6-Chloro-5-(4-fluorophenyl)picolinaldehydeに関する追加情報

6-Chloro-5-(4-fluorophenyl)picolinaldehyde: A Comprehensive Overview

6-Chloro-5-(4-fluorophenyl)picolinaldehyde (CAS No. 1227565-01-6) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a picolinic aldehyde backbone substituted with a chlorine atom at the 6-position and a 4-fluorophenyl group at the 5-position, making it a versatile building block for various applications.

The picolinic aldehyde framework is a well-known structure in organic synthesis, often used as a precursor for the construction of heterocyclic compounds. The substitution pattern in 6-Chloro-5-(4-fluorophenyl)picolinaldehyde introduces unique electronic and steric effects, which have been leveraged in the development of novel materials and pharmaceutical agents. Recent studies have highlighted its potential as a ligand in metalloorganic frameworks (MOFs) and as a precursor for bioactive molecules.

In the realm of drug discovery, 6-Chloro-5-(4-fluorophenyl)picolinaldehyde has shown promise as a lead compound for anti-inflammatory and anticancer agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its role as a chelating agent for metal ions has been investigated, with potential applications in treating metal-induced toxicity and neurodegenerative diseases.

The fluorine substitution at the 4-position of the phenyl ring adds another layer of complexity to this compound's reactivity. Fluorine's electronegativity and ability to participate in hydrogen bonding make it an attractive feature in medicinal chemistry. Recent advancements in computational chemistry have allowed researchers to model the interactions of 6-Chloro-5-(4-fluorophenyl)picolinaldehyde with biological targets, providing insights into its pharmacokinetic properties and bioavailability.

In terms of synthesis, several methods have been developed to prepare 6-Chloro-5-(4-fluorophenyl)picolinaldehyde efficiently. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enable the construction of the biaryl bond between the picolinic aldehyde and the 4-fluorophenyl group. The use of microwave-assisted synthesis has also been reported, offering a faster and more energy-efficient route to this compound.

The chlorine substituent at the 6-position plays a crucial role in modulating the electronic properties of the molecule. This substitution enhances the compound's ability to act as a coordinating ligand, making it suitable for applications in coordination chemistry. Recent studies have demonstrated its use in forming stable metal complexes with transition metals such as copper, zinc, and iron. These complexes exhibit interesting magnetic and optical properties, which could be exploited in sensing applications or as components in electronic devices.

From an environmental standpoint, 6-Chloro-5-(4-fluorophenyl)picolinaldehyde has been evaluated for its biodegradability and ecotoxicity. Initial assessments suggest that it is not inherently toxic to aquatic organisms at concentrations typically encountered in industrial or pharmaceutical settings. However, further studies are needed to fully understand its long-term impact on ecosystems.

In conclusion, 6-Chloro-5-(4-fluorophenyl)picolinaldehyde is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a valuable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond.

1227565-01-6 (6-Chloro-5-(4-fluorophenyl)picolinaldehyde) 関連製品

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 1027803-08-2(1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)

- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)

- 476643-04-6(2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)

- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)

- 887897-93-0(5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 62310-17-2(2-chloro-5-(diethylsulfamoyl)benzoic acid)

- 2248379-55-5(Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate)

- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)